molecular formula C11H15ClO2 B8592874 1-(4-Chlorobutoxy)-4-methoxybenzene

1-(4-Chlorobutoxy)-4-methoxybenzene

Cat. No.: B8592874
M. Wt: 214.69 g/mol
InChI Key: SRKRMNNAVDLHPM-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-4-methoxybenzene is a benzene derivative featuring two substituents: a 4-chlorobutoxy group (-O-(CH₂)₄-Cl) at position 1 and a methoxy group (-OMe) at position 4. Its molecular formula is C₁₁H₁₅ClO₂ (inferred from structural analogs in ). This compound combines electron-donating (methoxy) and moderately electron-withdrawing (chloroalkyl) groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(4-chlorobutoxy)-4-methoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3

InChI Key

SRKRMNNAVDLHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Bromobutoxy)-4-nitrobenzene

  • Substituents: 4-bromobutoxy (-O-(CH₂)₄-Br), 4-nitro (-NO₂).
  • Key Differences : The nitro group is a strong electron-withdrawing group (EWG), contrasting with the electron-donating methoxy group in the target compound. Bromine’s higher polarizability compared to chlorine may enhance reactivity in nucleophilic substitutions .

1-(Allyloxy)-4-methoxybenzene

  • Substituents : Allyloxy (-O-CH₂-CH=CH₂), 4-methoxy.
  • Reactivity : The unsaturated allyl group enables lower-temperature reactions (e.g., radical processes) due to conjugation stabilization, whereas the saturated chlorobutoxy chain in the target compound may require higher activation energy .

1-(2,3-Dibromo-propoxy)-4-methoxybenzene

  • Substituents : 2,3-dibromopropoxy, 4-methoxy.
  • Analysis Challenges : Bromine atoms complicate enantiomeric resolution via NMR, a concern relevant to halogenated ethers like the target compound .

Alkyl-Substituted Derivatives

1-(tert-Butyl)-4-methoxybenzene

  • Substituents : tert-butyl (-C(CH₃)₃), 4-methoxy.
  • Steric Effects : The bulky tert-butyl group hinders electrophilic aromatic substitution, unlike the linear chlorobutoxy chain in the target compound, which offers minimal steric interference .

1-Methoxy-4-methylbenzene

  • Substituents : Methyl (-CH₃), 4-methoxy.
  • Electronic Effects: Methyl is a weaker electron donor than methoxy, leading to reduced activation of the benzene ring toward electrophiles compared to the target compound .

Halogenated Vinyl and Aromatic Derivatives

1-(2,2-Dichlorovinyl)-4-methoxybenzene

  • Substituents : 2,2-dichlorovinyl (-CH=CCl₂), 4-methoxy.
  • Spectroscopy : Well-characterized ¹H/¹³C NMR spectra (δ ~6.5–7.3 ppm for aromatic protons), a benchmark for analyzing chloroalkyl analogs like the target compound .

Reactivity and Physical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Substituents Synthesis Yield Key Reactivity/Properties Reference
1-(4-Chlorobutoxy)-4-methoxybenzene 4-Cl-butoxy, 4-OMe - Moderate EWG (Cl), EDG (OMe)
1-(Allyloxy)-4-methoxybenzene Allyloxy, 4-OMe - High reactivity at <180°C
1-(tert-Butyl)-4-methoxybenzene tert-butyl, 4-OMe 73% Steric hindrance limits reactions
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene Propargyl benzyloxy, 4-OMe 80% Stable under catalytic conditions
  • Reactivity Trends :

    • Chlorobutoxy’s electron-withdrawing nature may slow electrophilic substitution compared to allyloxy derivatives but enhance stability in oxidative environments.
    • Methoxy groups direct electrophiles to the ortho/para positions, while nitro groups (in bromobutoxy-nitro analogs) deactivate the ring .
  • Spectroscopic Characterization :

    • Chlorine’s electronegativity induces distinct ¹³C NMR shifts for the butoxy chain (δ ~40–70 ppm for CH₂ groups) .

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